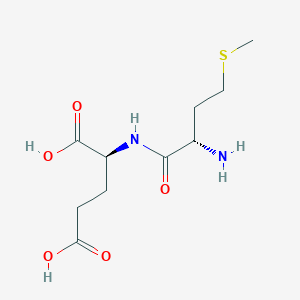

甲硫氨酸-谷氨酸

描述

“Met-Glu” refers to a dipeptide composed of methionine and glutamic acid. Methionine is an essential amino acid in humans, meaning it cannot be synthesized in the body and must be obtained from the diet . Glutamic acid is a non-essential amino acid, which means the body can produce it .

Molecular Structure Analysis

The molecular formula of “Met-Glu” is C10H18N2O5S . It has an average mass of 278.325 Da and a monoisotopic mass of 278.093628 Da . The molecule includes 7 hydrogen bond acceptors, 5 hydrogen bond donors, and 9 freely rotating bonds .

Physical And Chemical Properties Analysis

“Met-Glu” has a density of 1.3±0.1 g/cm^3, a boiling point of 583.7±50.0 °C at 760 mmHg, and a flash point of 306.8±30.1 °C . It has a molar refractivity of 66.6±0.3 cm^3, a polar surface area of 155 Å^2, and a molar volume of 207.2±3.0 cm^3 .

科学研究应用

抗氧化应用

“Met-Glu” 被确定为一种抗氧化肽 . 抗氧化肽是目前食品科学、制药和化妆品领域的研究热点 . 它们与多个信号通路有关,包括 Keap1-Nrf2/ARE、线粒体依赖性细胞凋亡、TGF-β/SMAD、AMPK/SIRT1/PGC-1α、PI3K/Akt/mTOR 和 NF-κB .

食品科学应用

在食品科学领域,包括“Met-Glu”在内的抗氧化肽是从蛋类蛋白数据库中收集的 . 通过分子对接研究了它们与 Keap1 配体的结合能力 . 这表明 “Met-Glu” 在提高食品营养价值和保质期方面具有潜力。

制药应用

制药行业也对 “Met-Glu” 感兴趣,因为它具有抗氧化特性 . 这些特性可以用于开发针对氧化应激相关疾病的药物。

化妆品应用

包括“Met-Glu”在内的生物活性肽在化妆品行业受到了广泛关注,因为它们有潜力增强皮肤健康和美容 . 这些小的蛋白质片段表现出各种生物活性,例如抗氧化、抗衰老、抗炎和抗菌活性,使其成为化妆品配方的理想成分 .

抗衰老应用

在抗衰老领域,“Met-Glu” 可以发挥重要作用。 它的抗氧化特性可以通过减少氧化应激来帮助对抗衰老迹象,氧化应激是导致衰老的关键因素之一 .

抗炎应用

作用机制

Target of Action

The primary targets of Met-Glu are likely to be involved in the metabolic pathways of both methionine (Met) and glutamine (Glu). Methionine is an essential amino acid that plays a crucial role in protein synthesis, while Glu is a non-essential amino acid that supplies carbon and nitrogen to fuel biosynthesis .

Mode of Action

Met-Glu’s mode of action is likely to involve its interaction with its targets, leading to changes in cellular metabolism. For instance, Glu is known to support mitochondrial oxidative metabolism when pyruvate derived from glucose is converted into lactate and secreted .

Biochemical Pathways

Met-Glu is likely to affect several biochemical pathways. Glu participates in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . Methionine, on the other hand, is involved in the methionine cycle, which is crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions.

Result of Action

The molecular and cellular effects of Met-Glu’s action would likely involve changes in cellular metabolism and potentially the regulation of various physiological processes. For instance, Glu has been found to have a versatile role in cell metabolism, participating in the TCA cycle supplementation and the biosynthesis of nucleotides, GSH, and other nonessential amino acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Met-Glu. For instance, sugars, which are fundamental metabolites synthesized in leaves and further delivered to fruit in fruit crops, function as signaling molecules to modulate the responses of fruit to environmental stimuli . Therefore, the action of Met-Glu could potentially be influenced by the availability of these sugars and other environmental factors.

生化分析

Biochemical Properties

Methionine-Glutamate participates in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can serve as a substrate for peptidases, enzymes that break down peptides into their constituent amino acids . The nature of these interactions is typically characterized by the formation and breaking of covalent bonds, driven by the biochemical environment of the cell.

Cellular Effects

Methionine-Glutamate influences various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the glutamate component of Met-Glu can serve as a neurotransmitter in the nervous system, influencing the function of neurons .

Molecular Mechanism

At the molecular level, Methionine-Glutamate exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Methionine-Glutamate can bind to receptors on the cell surface, triggering intracellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methionine-Glutamate can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methionine-Glutamate can vary with different dosages in animal models. For instance, at low doses, it may have beneficial effects, such as promoting growth and development. At high doses, it could potentially have toxic or adverse effects .

Metabolic Pathways

Methionine-Glutamate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels. For example, it can be metabolized into other compounds, such as S-adenosylmethionine (SAM), which is a universal methyl donor .

Transport and Distribution

Methionine-Glutamate is transported and distributed within cells and tissues through various mechanisms. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Methionine-Glutamate can influence its activity or function. For example, it may be localized in the cytoplasm, where it can interact with various enzymes and participate in metabolic reactions .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c1-18-5-4-6(11)9(15)12-7(10(16)17)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHNYKZHPOEULM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314353 | |

| Record name | Methionylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14517-44-3 | |

| Record name | Methionylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14517-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

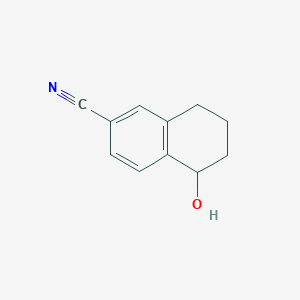

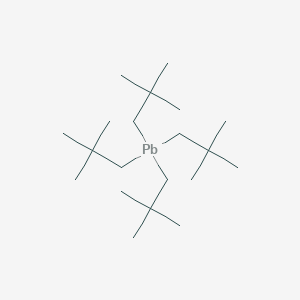

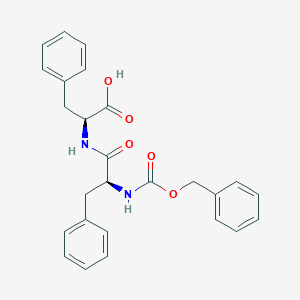

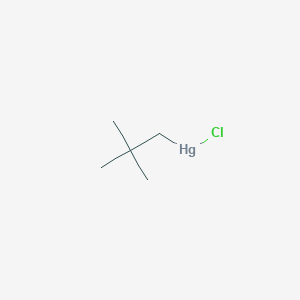

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。